L-Name is a valuable tool for studying the role of NO in blood pressure regulation. Since NO relaxes blood vessels, inhibiting its production with L-Name can lead to vasoconstriction (narrowing of blood vessels) and an increase in blood pressure [3]. This allows researchers to assess the contribution of the NO pathway to blood pressure control in various models, including hypertension (high blood pressure) and heart failure.
L-Name plays a role in studies investigating the function of NO in the nervous system. NO acts as a neurotransmitter, influencing neuronal communication and processes like learning and memory [4]. By inhibiting NO production with L-Name, researchers can explore the specific effects of NO on neuronal activity and behavior.
Beyond blood pressure and the nervous system, L-Name finds use in research on various other NO-related processes. These include:
While L-Name is a valuable research tool, it's not a medicinal product and should not be used outside of controlled research settings.
Here are the references used for this response:
L-Name, chemically known as Nomega-Nitro-L-arginine methyl ester hydrochloride, is a non-selective inhibitor of nitric oxide synthase (NOS). Its molecular formula is C₇H₁₅N₅O₄·HCl, with a molecular weight of 269.69 g/mol. L-Name is primarily utilized in research settings to induce hypertension and study the physiological roles of nitric oxide (NO) in various biological systems. It acts by inhibiting the conversion of L-arginine to nitric oxide, thereby affecting vascular tone and blood pressure regulation .
L-Name undergoes hydrolysis in vivo to form Nomega-Nitro-L-arginine (L-NNA), which is its active form. This conversion is crucial for its function as an NOS inhibitor. The inhibition of NOS leads to decreased levels of nitric oxide and cyclic guanosine monophosphate (cGMP), which are important mediators in vascular relaxation and other physiological processes .
In experimental settings, L-Name has been shown to cause endothelium-dependent contractions and inhibit endothelium-dependent relaxation induced by acetylcholine in aortic rings. This indicates its role in modulating vascular responses through NO synthesis inhibition .
L-Name's primary biological activity is its ability to inhibit nitric oxide synthase, resulting in reduced nitric oxide production. This inhibition has significant implications for cardiovascular physiology, particularly in studies of hypertension. In animal models, administration of L-Name has been associated with increased systemic arterial blood pressure and bradycardia (slowed heart rate) due to its vasoconstrictive effects .
Furthermore, L-Name has been used to explore the role of nitric oxide in various pathological conditions, including diabetes and neurodegenerative diseases, where altered NO signaling pathways are implicated .
L-Name can be synthesized through several methods, typically involving the nitration of L-arginine derivatives. One common approach includes the reaction of L-arginine with nitrous acid or other nitrating agents under controlled conditions to yield Nomega-Nitro-L-arginine, which is then methylated to produce L-Name. The synthesis often requires purification steps to achieve high purity levels suitable for research applications .
L-Name is primarily used in pharmacological research to study the physiological roles of nitric oxide. Its applications include:
Interaction studies involving L-Name have revealed its complex effects on various signaling pathways. For instance, it has been shown to potentiate the vasodilatory effects of nitroglycerin by releasing stored nitric oxide, indicating that while it inhibits NOS, it may also influence NO-mediated signaling indirectly . Additionally, L-Name has been used to examine how other compounds interact with NO pathways, particularly in the context of endothelial function and vascular reactivity.
L-Name shares similarities with several other compounds that also act as nitric oxide synthase inhibitors or modulate nitric oxide pathways. Here are some notable comparisons:
Compound Name | Type | Selectivity | Unique Features |
---|---|---|---|
Nomega-Nitro-L-arginine (L-NNA) | NOS Inhibitor | Selective | More selective for endothelial NOS compared to L-Name |
Nomega-Methyl-L-arginine | NOS Inhibitor | Non-selective | Used for similar studies but less potent than L-Name |
Agmatine | Endogenous Modulator | Non-selective | Modulates NO signaling without direct inhibition |
7-Nitroindazole | NOS Inhibitor | Selective | Primarily selective for neuronal NOS |
L-Name's uniqueness lies in its broad application across various research fields while being a potent non-selective inhibitor of nitric oxide synthase. Its ability to induce hypertension makes it particularly valuable for studying cardiovascular dynamics and therapeutic interventions .